molecular formula C14H22ClNOS B14676551 Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride CAS No. 36894-66-3

Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride

Cat. No.: B14676551
CAS No.: 36894-66-3
M. Wt: 287.8 g/mol
InChI Key: RRTPMMGPNRYJFD-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is a chemical compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a p-methoxyphenyl group attached to the butyl side chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride typically involves the reaction of a p-methoxyphenylbutylamine with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting thiazolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring but have different substituents. They are well-known for their antidiabetic properties.

    Thiazolidinones: Similar in structure but with a carbonyl group at the 2 or 4 position, these compounds exhibit a wide range of biological activities.

Uniqueness

Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is unique due to the specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. The presence of the p-methoxyphenyl group enhances its solubility and potential biological activity compared to other thiazolidine derivatives.

Properties

CAS No.

36894-66-3

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)butyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-16-14-7-5-13(6-8-14)4-2-3-9-15-10-11-17-12-15;/h5-8H,2-4,9-12H2,1H3;1H

InChI Key

RRTPMMGPNRYJFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCN2CCSC2.Cl

Origin of Product

United States

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